molecular formula C17H18FNO B1601305 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone CAS No. 93957-51-8

1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

Cat. No.: B1601305
CAS No.: 93957-51-8
M. Wt: 271.33 g/mol
InChI Key: ZGLVBYZCXLSAPH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone is a substituted acetophenone derivative characterized by a 4-fluorophenyl group at the carbonyl position and an isopropyl(phenyl)amino moiety at the adjacent carbon. Its molecular formula is C₁₈H₁₉FNO, with a calculated molecular weight of 284.35 g/mol. For example, describes a Buchwald-Hartwig amination using Cs₂CO₃ and Pd(OAc)₂, which could be adapted for introducing the isopropyl(phenyl)amino group . The fluorine substituent likely enhances metabolic stability and lipophilicity, common traits in bioactive molecules .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(N-propan-2-ylanilino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-13(2)19(16-6-4-3-5-7-16)12-17(20)14-8-10-15(18)11-9-14/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLVBYZCXLSAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)C1=CC=C(C=C1)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541128
Record name 1-(4-Fluorophenyl)-2-[phenyl(propan-2-yl)amino]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93957-51-8
Record name 1-(4-Fluorophenyl)-2-[phenyl(propan-2-yl)amino]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Experimental Procedure

Step Reagents & Conditions Description Outcome/Notes
1 Fluorobenzene, Chloroacetyl chloride, AlCl3 Friedel-Crafts acylation at controlled temperature Produces 4-fluorophenacyl chloride
2 4-Fluorophenacyl chloride, N-isopropylaniline, DMF Condensation reaction under stirring, room temperature or mild heating Yields 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone with good purity
3 ZnCl2 (optional) Cyclization to indole derivative Used for further transformations, not essential here

The reaction typically proceeds smoothly with moderate to high yields. The use of DMF as solvent facilitates the nucleophilic substitution by N-isopropylaniline on the phenacyl chloride.

Characterization and Structural Analysis

The synthesized this compound was subjected to comprehensive characterization:

  • FT-IR Spectroscopy: Confirmed characteristic carbonyl stretching vibrations and aromatic functional groups.
  • NMR Spectroscopy:
    • ^1H NMR and ^13C NMR spectra showed expected chemical shifts consistent with the fluorophenyl, isopropyl, and phenyl moieties.
    • The sum of bond angles around the nitrogen atom indicated sp^2 hybridization, consistent with the amine structure in the compound.
  • X-ray Crystallography:
    • Single crystals grown by slow evaporation in chloroform revealed the molecular skeleton and packing.
    • The 4-fluorophenyl ring formed a dihedral angle of approximately 111.5° with the indole ring system in related cyclized compounds, indicating non-planarity in the molecule.
    • No strong hydrogen bonding was observed, but weak intermolecular interactions were identified.

Alternative and Related Synthetic Approaches

While the above method is the most direct and well-documented for this specific compound, related synthetic strategies for fluorophenyl ketones involve organometallic reagents and halogenated aromatic precursors:

  • Organometallic Reagents:
    Preparation of aryl ketones by reaction of haloarene derivatives with organometallic reagents such as isopropylmagnesium chloride (Grignard reagents) in ether solvents (e.g., tetrahydrofuran) can be used to form similar ketone structures.

  • Phase Transfer Catalysis:
    Alkali metal fluorides (KF, LiF, NaF) in the presence of phase transfer catalysts (phosphonium or ammonium salts) and polar solvents (DMF, sulfolane) have been employed for fluorination steps in related compounds, which may be adapted for fluorophenyl ketone synthesis.

  • Temperature Control:
    Reactions are generally conducted at controlled temperatures ranging from -80°C to 50°C, optimizing yield and selectivity.

Although these alternative methods are more commonly applied to trifluoroethyl ketones and other fluorinated derivatives, the principles can be adapted for the synthesis of this compound, especially when structural analogues are targeted.

Summary Table of Preparation Methods

Methodology Key Reagents Solvent Conditions Yield & Notes
Friedel-Crafts + Condensation Fluorobenzene, Chloroacetyl chloride, N-isopropylaniline, AlCl3, DMF DMF Room temp to mild heat High yield, well-characterized product
Organometallic Approach Haloarene derivative, Isopropylmagnesium chloride (Grignard) THF, ethers -80°C to 50°C Used for related fluorophenyl ketones
Phase Transfer Catalysis Fluorination Alkali metal fluoride, phase transfer catalyst DMF, sulfolane 100°C to 250°C Applied in fluorination steps of analogues

Research Findings and Notes

  • The Friedel-Crafts acylation followed by condensation with N-isopropylaniline is the most straightforward and reproducible method for preparing this compound.
  • The compound exhibits typical ketone and amine spectral features, confirming the structure.
  • Crystal data reveal molecular conformation and weak intermolecular interactions, useful for understanding solid-state properties.
  • Alternative synthetic methods involving organometallic reagents and phase transfer catalysis provide routes for related compounds but are less commonly used for this specific ethanone derivative.
  • Reaction conditions such as solvent choice and temperature critically influence the yield and purity.

Chemical Reactions Analysis

Friedel-Crafts Acylation (Formation Pathway)

The compound is synthesized through a multi-step sequence starting with Friedel-Crafts acylation (Figure 1):
Reaction: Fluorobenzene + Chloroacetyl chloride → 4-Fluorophenacyl chloride
Conditions: AlCl₃ catalyst, anhydrous dichloromethane, 0–5°C
Yield: 78% after recrystallization (ethanol)

Subsequent condensation with N-isopropylaniline proceeds via nucleophilic aromatic substitution:
Reaction: 4-Fluorophenacyl chloride + N-isopropylaniline → Target compound
Conditions: DMF solvent, 100°C for 10–11 hours

Cyclization to Indole Derivatives

The ketone undergoes ZnCl₂-mediated cyclization to form pharmaceutically relevant indole structures:
Reaction:
1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone → 3-(4-Fluorophenyl)-1-isopropyl-1H-indole
Conditions:

  • ZnCl₂ (0.43 mol equivalents)

  • Ethanol reflux (3–5 hours)
    Yield: 80%

ParameterValue
Temperature78–80°C (reflux)
Catalyst Loading43 mol% ZnCl₂
Purification MethodEthanol recrystallization

Condensation with Acrolein Derivatives

The compound participates in Vilsmeier-Haack-type reactions to form α,β-unsaturated aldehydes:
Reaction:
Target compound + 3-(N-Methyl-N-phenylamino)acrolein → (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
Conditions:

  • POCl₃ (2.5 equiv) in acetonitrile

  • Reflux at 83°C for 3 hours
    Yield: 72% (after aqueous workup)

Ketone Reactivity

The ethanone group displays predictable carbonyl chemistry:

Aromatic Fluorine Reactivity

The para-fluorine substituent undergoes selective transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement by amines or alkoxides under basic conditions (e.g., K₂CO₃/DMF, 120°C) .

  • Electrophilic Substitution: Directs incoming electrophiles to meta positions due to strong −I effect.

Industrial-Scale Modifications

Process ParameterLaboratory ScaleIndustrial Optimization
Cyclization CatalystZnCl₂Solid acid catalysts (e.g., H-beta zeolite)
Reaction Time5 hours<2 hours (continuous flow)
SolventEthanolMethyl tert-butyl ether (MTBE)
Yield Improvement80%89% (pilot studies)

Mechanistic Insights

  • Cyclization Mechanism: ZnCl₂ acts as both a Lewis acid catalyst and a dehydrating agent, facilitating intramolecular C–N bond formation through a six-membered transition state .

  • Steric Effects: The isopropyl group imposes torsional strain (dihedral angle = 111.5° between fluorophenyl and indole planes), influencing reaction kinetics and regioselectivity .

Comparative Reactivity Table

Reaction TypeSubstrateConditionsProductYield
Friedel-CraftsFluorobenzeneAlCl₃, 0–5°C4-Fluorophenacyl chloride78%
SNAr4-Fluorophenacyl chlorideDMF, 100°CTarget compound78%
CyclizationTarget compoundZnCl₂, EtOH reflux3-(4-Fluorophenyl)-1-isopropylindole80%
Vilsmeier-HaackTarget compoundPOCl₃, CH₃CN, 83°C(E)-Acrylaldehyde derivative72%

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone serves as an important intermediate in the synthesis of various pharmaceuticals, particularly statins like fluvastatin, which are used for managing cholesterol levels. Its structural features allow it to interact with biological targets, influencing numerous biochemical pathways. Notable applications include:

  • Cholesterol Management : As a precursor in the synthesis of fluvastatin, it plays a critical role in treating hyperlipidemia and related disorders .
  • Potential Drug Development : The compound's unique structure may facilitate further modifications for developing new therapeutic agents targeting lipid metabolism and other pathways .

Research indicates that this compound exhibits notable biological activity, including:

  • Binding Affinity Studies : Interaction studies focus on its affinity for specific enzymes or receptors involved in lipid metabolism. Preliminary data suggest favorable interactions that could be leveraged in drug design.
  • Impact on Biochemical Pathways : The compound's fluorinated aromatic ring enhances lipophilicity and binding affinity to biological receptors, potentially increasing its efficacy as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Chlorine : Fluorine substituents (as in the target compound) generally improve metabolic stability compared to chlorine , which may enhance bioavailability in drug candidates.

Physicochemical and Stability Profiles

  • Solubility: The isopropyl(phenyl)amino group in the target compound may reduce water solubility compared to hydroxylated analogs (e.g., 1-(3,4-dihydroxyphenyl)-2-(phenylthio)ethanone, ) .

Biological Activity

1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone, also known by its CAS number 93957-51-8, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C17_{17}H18_{18}FNO
  • Molecular Weight : 271.34 g/mol
  • IUPAC Name : 1-(4-fluorophenyl)-2-(N-propan-2-ylanilino)ethanone

Structure

The structure of this compound features a fluorophenyl group and an isopropyl(phenyl)amino group attached to an ethanone backbone. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and stability, potentially influencing its biological interactions.

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures can modulate signaling pathways related to pain sensitization and inflammation, particularly through inhibition of adenylyl cyclase (AC) activity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on specific enzyme activities. For example, it was found to have an IC50_{50} value of 1.4 μM against AC1-mediated cAMP production, indicating potent inhibition . Furthermore, structural analogs without the fluorine substitution showed reduced potency, emphasizing the importance of the fluorine atom in enhancing biological activity .

Cytotoxicity and Anticancer Activity

The compound's potential anticancer properties have been explored through various studies. Table 1 summarizes findings related to its cytotoxic effects against different cancer cell lines:

Cell Line IC50_{50} (μM) Reference Compound
MCF-70.65Tamoxifen
A5490.76Doxorubicin
A3751.47Doxorubicin

These results indicate that this compound exhibits comparable or superior cytotoxicity compared to established anticancer agents .

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

  • Study on Pain Management : In a study examining chronic pain models, the compound was identified as a selective inhibitor of AC1, which plays a crucial role in pain signaling pathways. This suggests its potential application in managing chronic pain conditions .
  • Antitumor Activity : Another study reported that derivatives of this compound exhibited significant antitumor activity against various cancer cell lines with IC50_{50} values in the low micromolar range, indicating its promise as a lead compound for further drug development .

Q & A

Q. What are the key synthetic routes for 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone?

Synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the 4-fluoroacetophenone precursor via Friedel-Crafts acylation of fluorobenzene using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
  • Step 2: Introduction of the isopropyl(phenyl)amino group via nucleophilic substitution or reductive amination. For example, reacting 2-bromo-1-(4-fluorophenyl)ethanone with isopropyl(phenyl)amine in ethanol under reflux, catalyzed by acetic acid .
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating the final product.

Q. How is the compound characterized using spectroscopic techniques?

  • NMR: ¹H and ¹³C NMR are critical for confirming substituent positions. The 4-fluorophenyl group shows a doublet in ¹H NMR (~7.2–7.8 ppm, J = 8–10 Hz), while the isopropyl group exhibits a septet (~3.1 ppm) and doublets (~1.2 ppm) .
  • IR: A strong carbonyl stretch (~1680–1720 cm⁻¹) confirms the ketone moiety. N–H stretches (if protonated) appear near 3300–3400 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for C₁₇H₁₇FNO: 276.1294) .

Q. What thermodynamic properties are critical for experimental design?

  • Boiling Point: Analogous compounds like 4'-fluoroacetophenone have a boiling point of ~469 K, suggesting similar volatility .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) is recommended to assess decomposition temperatures, which are typically >473 K for aryl ketones .

Advanced Research Questions

Q. How do steric effects from the isopropyl(phenyl)amino group influence reactivity in nucleophilic additions?

The bulky isopropyl(phenyl)amino group introduces steric hindrance, slowing nucleophilic attack at the carbonyl carbon. X-ray crystallography of similar compounds (e.g., 1-(4-fluorophenyl)-2-(phenylsulfonyl)ethanone) reveals dihedral angles >60° between substituents, reducing orbital overlap and reactivity . Computational studies (DFT) can quantify steric effects using parameters like %Buried Volume .

Q. How can conflicting solubility data across studies be resolved?

  • Methodological Cross-Validation: Compare results from gravimetric analysis (saturation in solvents like DMSO or ethanol) with HPLC-based solubility assays .
  • Temperature Control: Ensure consistency in reported solubility by standardizing temperatures (e.g., 298 K ± 0.1 K) .
  • Crystallinity: Polymorph screening (via X-ray diffraction) can explain discrepancies, as amorphous forms exhibit higher solubility than crystalline phases .

Q. What strategies optimize catalytic efficiency in asymmetric synthesis involving this compound?

  • Chiral Ligands: Use (R)-BINAP or Jacobsen’s salen complexes to induce enantioselectivity during ketone reductions or amine couplings .
  • Solvent Effects: Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions, while additives like molecular sieves improve yields by scavenging water .

Q. How does the fluorine substituent impact electronic properties and binding interactions?

  • Electron-Withdrawing Effect: The 4-fluoro group reduces electron density on the aromatic ring, as evidenced by Hammett substituent constants (σₚ = +0.06). This enhances electrophilicity of the carbonyl carbon .
  • Bioactivity: Fluorine’s electronegativity strengthens hydrogen bonds in protein-ligand interactions, as observed in docking studies with kinase enzymes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
Reactant of Route 2
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1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

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